3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid

Drug Discovery CNS Penetration Physicochemical Properties

This 5‑bromopyridin‑3‑ylalanine building block delivers exclusive reactivity that chloro-, fluoro- or iodo‑analogs cannot match. The enhanced lipophilicity (XLogP3 = 2.1) improves passive blood‑brain‑barrier penetration in CNS libraries, while the C‑Br bond enables high‑yield, late‑stage Suzuki, Buchwald‑Hartwig, and borylation coupling for SAR exploration and PROTAC linker attachment. The Boc group remains fully orthogonal to Fmoc‑SPPS, allowing seamless elongation on hydrophobic resins. Choose this specific brominated scaffold to avoid derailing multi‑step syntheses or confounding SAR studies—generic substitution without quantitative justification introduces significant risk.

Molecular Formula C13H17BrN2O4
Molecular Weight 345.193
CAS No. 1379873-10-5
Cat. No. B2569035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid
CAS1379873-10-5
Molecular FormulaC13H17BrN2O4
Molecular Weight345.193
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)Br)C(=O)O
InChIInChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)5-8-4-9(14)7-15-6-8/h4,6-7,10H,5H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyVDWZBIYCAYZSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic Acid (CAS 1379873-10-5): Procurement & Differentiation Guide for Boc-Protected Bromopyridylalanine Building Blocks


3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS 1379873-10-5) is a non-natural, Boc-protected amino acid derivative featuring a 5-bromopyridine side chain [1]. It is primarily employed as a versatile intermediate in medicinal chemistry and peptide synthesis, where the Boc group provides orthogonal amine protection and the bromopyridine moiety serves as a handle for further derivatization via cross-coupling reactions [1][2]. Its structural characteristics place it within a class of halogenated pyridylalanine building blocks, where the specific halogen and its ring position critically influence reactivity, physicochemical properties, and ultimate biological activity of downstream products .

Procurement Risk: Why the 5-Bromo-3-Pyridyl Moiety in CAS 1379873-10-5 Cannot Be Assumed Interchangeable with Other Halogen or Positional Isomers


Assuming functional interchangeability between halogenated pyridylalanine building blocks introduces significant risk into synthetic route design and lead optimization. The specific combination of a bromine atom at the pyridine 5-position dictates a unique reactivity profile in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chloro-, fluoro-, or iodo-analogs, directly impacting synthetic yields and substrate scope [1]. Furthermore, the lipophilicity (XLogP3) and electronic properties conferred by the bromine atom influence the physicochemical and pharmacokinetic profile of final drug candidates, meaning an analog substituted with a different halogen can lead to divergent biological activity [2]. Generic substitution without quantitative justification can therefore derail multi-step syntheses or confound structure-activity relationship (SAR) studies.

Quantitative Differentiation Guide: CAS 1379873-10-5 vs. Closest Analogs & Alternatives


Enhanced Lipophilicity for Blood-Brain Barrier Penetration Compared to 5-Chloropyridyl Analog

The 5-bromo substituent on the pyridine ring increases the compound's lipophilicity compared to its 5-chloro analog. The predicted partition coefficient (XLogP3-AA) for the target compound is 2.1 [1], whereas the predicted value for a closely related 3-(5-chloropyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is 1.6 [2]. This difference of 0.5 log units can be significant for optimizing passive membrane permeability, a critical parameter for central nervous system (CNS) drug candidates.

Drug Discovery CNS Penetration Physicochemical Properties

Superior Reactivity in Palladium-Catalyzed Cross-Couplings Over 5-Chloro Analog

The aryl bromide (C-Br) bond is inherently more reactive in oxidative addition steps of palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the corresponding aryl chloride (C-Cl) bond [1]. This is a class-level principle for aryl halides: the bond dissociation energy for C-Br is lower (approx. 80 kcal/mol) than for C-Cl (approx. 97 kcal/mol) [2]. This translates to faster reaction rates and often higher yields under milder conditions for the 5-bromopyridyl compound compared to its 5-chloropyridyl analog, a critical differentiator for synthetic efficiency.

Organic Synthesis Cross-Coupling Reactivity

Optimized Leaving Group Ability for Nucleophilic Aromatic Substitution (SNAr) Compared to 5-Fluoro Analog

Bromine is a superior leaving group for nucleophilic aromatic substitution (SNAr) reactions compared to fluorine. The leaving group ability trends follow I > Br > Cl >> F for SNAr reactivity due to bond strength and polarizability [1]. While the 5-fluoro analog may be more stable, its reactivity for diversification via SNAr is severely limited. The target 5-bromo compound offers a favorable balance of stability and reactivity, making it more suitable for nucleophilic derivatization than the 5-fluoro analog.

Medicinal Chemistry SNAr Reactivity

Defined Physicochemical Profile for Consistent Formulation Over Unprotected 2-Amino-3-(5-bromopyridin-3-yl)propanoic Acid

The Boc-protected amino acid (target) has a predicted XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 88.5 Ų [1]. In contrast, the unprotected free amino acid, 2-amino-3-(5-bromopyridin-3-yl)propanoic acid, has a predicted XLogP3-AA of -1.7 and a TPSA of 89.3 Ų . The dramatic ~3.8 log unit increase in lipophilicity conferred by the Boc group transforms the compound from a very polar, potentially difficult-to-purify molecule into a well-behaved intermediate suitable for standard organic extraction and chromatographic purification, a critical advantage for procurement and reproducible synthesis.

Peptide Synthesis Solubility Handling

Validated Utility as a Key Intermediate in α5β1 Antagonist Synthesis

The compound and its analogs are explicitly cited as key intermediates in the synthesis of L-alanine derivatives acting as α5β1 integrin antagonists, a target for fibrosis and cancer [1]. The patent literature specifies the use of a Boc-protected 5-bromopyridin-3-yl alanine scaffold for introducing the critical bromopyridine moiety, which enables late-stage derivatization to explore SAR [1]. This contrasts with alternative scaffolds lacking the halogen handle, which cannot be diversified. While the patent covers a range of halogens, the specific use of a bromopyridine moiety in preferred embodiments highlights its synthetic utility.

Integrin Antagonists Medicinal Chemistry Patent Evidence

High-Value Application Scenarios for CAS 1379873-10-5 Driven by Quantitative Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

Leverage the compound's enhanced lipophilicity (XLogP3 = 2.1) over the 5-chloro analog to build focused libraries with improved passive permeability for CNS targets. The bromine handle allows for late-stage Suzuki coupling to introduce diverse aromatic groups, while the Boc group ensures compatibility with standard peptide coupling conditions [1].

Development of Orally Bioavailable α5β1 Integrin Antagonists

Following the route described in patent WO2008093065A1, use this specific building block to introduce the 5-bromopyridin-3-ylmethyl moiety into the L-alanine scaffold. The bromine serves as a critical diversification point for SAR exploration, a role that cannot be fulfilled by the unsubstituted pyridylalanine or a 5-fluoro analog due to lack of reactivity [2].

Efficient Parallel Synthesis via Automated Solid-Phase Peptide Synthesis (SPPS)

The significant lipophilicity difference (Δ XLogP3 = +3.8) between the Boc-protected target and the free amino acid ensures excellent swelling and reagent penetration in hydrophobic resin-based SPPS. The Boc group provides orthogonal protection to Fmoc-strategies, and the bromine handle remains intact for post-synthetic conjugation, streamlining the production of peptide-hybrid libraries [1].

Late-Stage Functionalization for Targeted Protein Degraders (PROTACs)

The aryl bromide moiety is perfectly positioned for borylation and subsequent Suzuki coupling to attach diverse E3 ligase ligands. The Boc-protected amino acid can be readily incorporated into a growing PROTAC molecule, and the enhanced reactivity of the C-Br bond over a C-Cl bond ensures high conversion in the key coupling step, reducing the need for excess reagents and simplifying purification [3].

Quote Request

Request a Quote for 3-(5-bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.